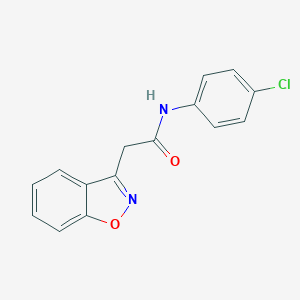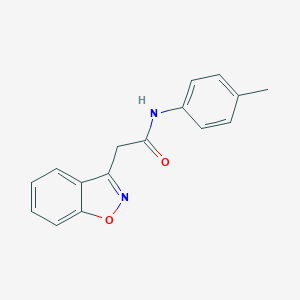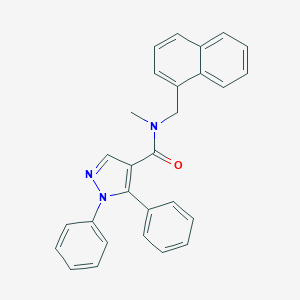![molecular formula C22H17F4NO B287120 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B287120.png)
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 has been found to be effective in inhibiting the growth of cancer cells by targeting specific signaling pathways that are essential for cancer cell survival and proliferation.
作用机制
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a key signaling pathway involved in the survival and proliferation of cancer cells. By inhibiting the BTK pathway, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to modulate other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to selectively inhibit BTK activity in cancer cells, with minimal effects on normal cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
实验室实验的优点和局限性
One advantage of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its selective inhibition of the BTK pathway, which makes it a promising candidate for the treatment of various types of cancer. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and efficacy of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in clinical trials.
未来方向
There are several future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is the evaluation of its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is the identification of biomarkers that can predict the response to 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide treatment. Additionally, the development of more potent and selective inhibitors of the BTK pathway may lead to the discovery of new cancer therapies. Finally, the investigation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in other diseases, such as autoimmune disorders, may provide new insights into its mechanism of action and therapeutic potential.
合成方法
The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps, including the preparation of the starting materials, the coupling reaction between the two aromatic rings, and the final amide formation. The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
科学研究应用
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
属性
产品名称 |
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
|---|---|
分子式 |
C22H17F4NO |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H17F4NO/c1-14(21(28)27-18-9-5-8-17(13-18)22(24,25)26)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,27,28) |
InChI 键 |
AETGODANFOWNFT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-({3-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B287040.png)
![3-[(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B287042.png)
![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287043.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide](/img/structure/B287045.png)
![3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287046.png)
![6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287047.png)
![3-Ethyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287048.png)
![5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287050.png)
![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole](/img/structure/B287051.png)
![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)

![1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287060.png)